molecular formula C8H8BF3O2 B1603241 (4-Methyl-2-(trifluoromethyl)phenyl)boronic acid CAS No. 1021860-94-5

(4-Methyl-2-(trifluoromethyl)phenyl)boronic acid

Cat. No.: B1603241
CAS No.: 1021860-94-5
M. Wt: 203.96 g/mol
InChI Key: KDOJXIIVCMNOSQ-UHFFFAOYSA-N
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Description

(4-Methyl-2-(trifluoromethyl)phenyl)boronic acid, also known as 4-M-TFPBA, is a boronic acid derivative that has been studied extensively for its potential applications in various scientific research fields. It has been found to possess a variety of properties, including strong acidity, very low toxicity, and high stability. These characteristics make 4-M-TFPBA an ideal candidate for use in a range of laboratory experiments, from organic synthesis to biochemical analyses.

Scientific Research Applications

Catalysts for Chemical Synthesis

  • Dehydrative Amidation : 2,4-Bis(trifluoromethyl)phenylboronic acid has been shown to be a highly effective catalyst for dehydrative amidation between carboxylic acids and amines, playing a key role in α-dipeptide synthesis (Wang, Lu, & Ishihara, 2018).
  • Hydroboration of Imines : Tris[3,5-bis(trifluoromethyl)phenyl]borane (BArF3) is an excellent catalyst for the hydroboration of imines, demonstrating high reactivity without the need for an external Lewis base (Yin, Soltani, Melen, & Oestreich, 2017).

Sensor Development

  • Colorimetric Sensing : Pyridinium boranes, derived from reactions involving boronic acids, have been used for the colorimetric turn-on sensing of fluoride ions in water/chloroform mixtures, demonstrating potential for environmental monitoring (Wade & Gabbaï, 2009).

Materials Science

  • Optical Modulation : Phenyl boronic acids grafted onto polyethylene glycol-wrapped single-walled carbon nanotubes have shown potential for optical modulation, with implications for saccharide recognition and sensor development (Mu et al., 2012).

Boronic Esters as Protective Groups

  • Diol Protection : 2,6-Bis(trifluoromethyl)phenylboronic esters have been utilized as protective groups for diols, facilitating a protection/deprotection protocol under mild conditions, which is valuable in the synthesis of complex organic molecules (Shimada et al., 2018).

Advanced Boron Chemistry

  • Borylation Chemistry : The development of novel boron chemistry, especially involving tris(pentafluorophenyl)borane, highlights its role in borylation reactions, hydrogenation, and Lewis acid catalysis, expanding the repertoire of synthetic tools available to chemists (Lawson & Melen, 2017).

Mechanism of Action

Target of Action

The primary target of (4-Methyl-2-(trifluoromethyl)phenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group is transferred from the compound to the palladium catalyst . This results in the formation of a new palladium-carbon bond .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway results in the formation of new carbon-carbon bonds .

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared . Its ADME properties and their impact on bioavailability are currently unknown.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide variety of organic compounds .

Action Environment

The action of this compound is influenced by the reaction conditions. The Suzuki–Miyaura cross-coupling reaction, in which the compound is used, is known for its exceptionally mild and functional group tolerant reaction conditions . The compound is also generally environmentally benign .

Properties

IUPAC Name

[4-methyl-2-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BF3O2/c1-5-2-3-7(9(13)14)6(4-5)8(10,11)12/h2-4,13-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDOJXIIVCMNOSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80609595
Record name [4-Methyl-2-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80609595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1021860-94-5
Record name [4-Methyl-2-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80609595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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